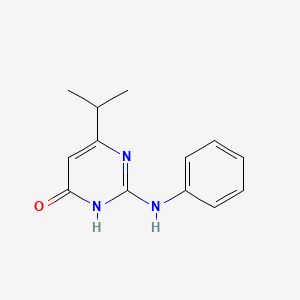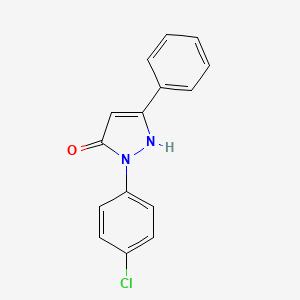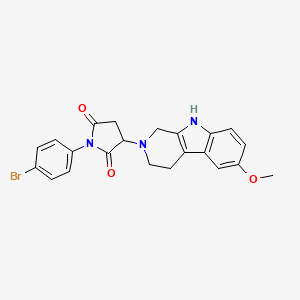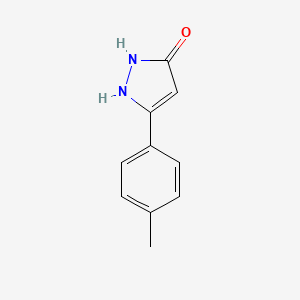
2-anilino-6-isopropyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-6-isopropyl-4(3H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an aniline group at the 2-position, an isopropyl group at the 6-position, and a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6-isopropyl-4(3H)-pyrimidinone typically involves the condensation of aniline derivatives with isopropyl-substituted pyrimidinones. One common method includes the reaction of 2-chloro-6-isopropylpyrimidin-4(3H)-one with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
化学反应分析
Types of Reactions
2-anilino-6-isopropyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-anilino-6-isopropyl-4(3H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-anilino-6-isopropyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-anilino-4(3H)-pyrimidinone: Lacks the isopropyl group at the 6-position.
6-isopropyl-4(3H)-pyrimidinone: Lacks the aniline group at the 2-position.
2-anilino-6-methyl-4(3H)-pyrimidinone: Has a methyl group instead of an isopropyl group at the 6-position.
Uniqueness
2-anilino-6-isopropyl-4(3H)-pyrimidinone is unique due to the presence of both the aniline and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in a variety of applications that similar compounds may not be suitable for.
属性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC 名称 |
2-anilino-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O/c1-9(2)11-8-12(17)16-13(15-11)14-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,14,15,16,17) |
InChI 键 |
SYLUYQYVCQTRDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=O)NC(=N1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B14961879.png)

![ethyl 1-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]piperidine-3-carboxylate](/img/structure/B14961887.png)
![Diethyl 6'-(cyclopropylcarbonyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B14961892.png)

![2-(ethylsulfanyl)-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961897.png)
![2-(4-methoxyphenoxy)-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B14961902.png)
![N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B14961917.png)

![5'-bromo-1'-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14961923.png)
![N-(4-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961943.png)
![3-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14961946.png)

